molecular formula C20H18O4 B13149876 9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)- CAS No. 116162-03-9

9,10-Anthracenedione, 1,5-dimethoxy-2-(2-methyl-2-propenyl)-

Cat. No.: B13149876
CAS No.: 116162-03-9
M. Wt: 322.4 g/mol
InChI Key: JCYAWXQHNJXZSK-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound, in particular, has unique structural features that make it of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione typically involves the alkylation of 1,5-dimethoxyanthracene-9,10-dione with 2-methylallyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene derivatives.

Scientific Research Applications

1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione involves its interaction with cellular targets, such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair, thereby exerting its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: A basic anthraquinone structure without additional substituents.

    1,5-Dimethoxyanthracene-9,10-dione: Similar structure but lacks the 2-methylallyl group.

    2-Hydroxy-1,5-dimethoxyanthracene-9,10-dione: Contains a hydroxyl group instead of the 2-methylallyl group.

Uniqueness

1,5-Dimethoxy-2-(2-methylallyl)anthracene-9,10-dione is unique due to the presence of the 2-methylallyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with biological targets and improve its solubility and stability compared to other anthraquinone derivatives.

Properties

CAS No.

116162-03-9

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

1,5-dimethoxy-2-(2-methylprop-2-enyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O4/c1-11(2)10-12-8-9-14-17(20(12)24-4)19(22)13-6-5-7-15(23-3)16(13)18(14)21/h5-9H,1,10H2,2-4H3

InChI Key

JCYAWXQHNJXZSK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3OC)OC

Origin of Product

United States

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